molecular formula C17H17N5O5 B2965043 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-47-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2965043
CAS No.: 899971-47-2
M. Wt: 371.353
InChI Key: FXKAWMKKTNGJSD-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative with a benzodioxole-substituted acetamide side chain. Its core structure consists of a pyrazolo-pyrimidinone scaffold, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer activity . The 2-hydroxyethyl group at position 1 and the benzodioxole-methyl moiety at the acetamide nitrogen distinguish it from related analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-4-3-22-16-12(7-20-22)17(25)21(9-19-16)8-15(24)18-6-11-1-2-13-14(5-11)27-10-26-13/h1-2,5,7,9,23H,3-4,6,8,10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKAWMKKTNGJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in a diverse array of products.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The pyrazolo[3,4-d]pyrimidinone core is a common feature in kinase-targeting compounds. Below is a comparative analysis of substituent variations and their implications:

Compound Name Substituent at Position 1 Acetamide Side Chain Modifications Key Properties/Activities References
Target Compound 2-Hydroxyethyl N-(1,3-Benzodioxol-5-yl)methyl Enhanced solubility, potential CNS activity
N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-Dimethylphenyl)-4-Oxo-Pyrazolo[3,4-d]Pyrimidin-5-yl]Acetamide 3,4-Dimethylphenyl N-(1,3-Benzodioxol-5-yl) Increased lipophilicity, reduced solubility
N-Benzyl-2-[1-(4-Fluorophenyl)-4-Oxo-Pyrazolo[3,4-d]Pyrimidin-5-yl]Acetamide 4-Fluorophenyl Benzyl Improved kinase selectivity (e.g., EGFR inhibition)
N-(5-Chloro-2-Methylphenyl)-2-(4-Oxo-1-Phenyl-Pyrazolo[3,4-d]Pyrimidin-5-yl)Acetamide Phenyl 5-Chloro-2-methylphenyl Anticancer activity (apoptosis induction)

Key Observations :

  • Position 1 Substituents : Hydrophilic groups (e.g., hydroxyethyl) enhance aqueous solubility compared to aromatic substituents (e.g., 3,4-dimethylphenyl or fluorophenyl), which favor membrane permeability .
  • Acetamide Side Chain : The benzodioxole-methyl group in the target compound offers a balance between lipophilicity and metabolic stability, whereas halogenated aryl groups (e.g., 5-chloro-2-methylphenyl) may increase toxicity risks .
Spectroscopic Characterization

All compounds were validated via ¹H NMR, ¹³C NMR, IR, and mass spectrometry :

  • ¹H NMR : The target compound’s hydroxyethyl group shows a triplet at δ 3.6–3.8 ppm (OCH₂CH₂OH), while the benzodioxole protons resonate as a singlet at δ 5.9–6.1 ppm (OCH₂O) .
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ at m/z 412 for the target compound) .

Pharmacological and Bioactivity Insights

  • Kinase Inhibition : Fluorophenyl and benzodioxole derivatives exhibit inhibitory activity against EGFR and VEGFR2 .
  • Antioxidant Activity : Acetamide derivatives with electron-donating groups (e.g., hydroxyethyl) show radical scavenging capacity in DPPH assays, comparable to compounds in .
  • Anticancer Potential: Chlorophenyl-substituted analogs induce apoptosis in HeLa cells (IC₅₀ = 8.2 µM) .

Computational and Analytical Comparisons

  • Molecular Networking : Analog clustering via MS/MS fragmentation (cosine score > 0.8) confirms structural similarities between benzodioxole and fluorophenyl derivatives .
  • NMR Chemical Shifts: Substituent-induced chemical environment changes (e.g., hydroxyethyl vs. methylphenyl) are detectable in regions corresponding to the pyrimidinone core (δ 160–170 ppm for C=O) .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a benzodioxole moiety with a pyrazolo-pyrimidine core. Its chemical formula can be represented as follows:

C18H20N4O4C_{18}H_{20}N_{4}O_{4}

This structure is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit notable antitumor activity. These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth:

  • Mechanism : The pyrazolo-pyrimidine scaffold interacts with ATP-binding sites of kinases such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation:

  • Mechanism : By inhibiting the NF-kB signaling pathway, these compounds can reduce the expression of inflammatory mediators .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar pyrazole derivatives indicate potential efficacy against various pathogens:

  • Case Study : A series of synthesized pyrazole carboxamides demonstrated significant antifungal activity against several strains, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Key findings include:

Substituent Effect on Activity
Hydroxyethyl groupEnhances solubility and bioavailability
Benzodioxole moietyIncreases binding affinity to target proteins
Acetamide functional groupModulates pharmacokinetics and stability

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and its biological targets. These studies reveal:

  • Binding Affinity : The compound shows promising binding affinities with key enzymes involved in cancer progression.

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